molecular formula C15H14F3NO B275841 N-({5-[3-(trifluoromethyl)phenyl]furan-2-yl}methyl)cyclopropanamine

N-({5-[3-(trifluoromethyl)phenyl]furan-2-yl}methyl)cyclopropanamine

Cat. No.: B275841
M. Wt: 281.27 g/mol
InChI Key: KHNCYCUXKQPILI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-({5-[3-(trifluoromethyl)phenyl]furan-2-yl}methyl)cyclopropanamine is a complex organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a furan ring and a cyclopropanamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-({5-[3-(trifluoromethyl)phenyl]furan-2-yl}methyl)cyclopropanamine typically involves multiple steps, starting from commercially available precursors. One common approach is to first synthesize the intermediate 5-[3-(trifluoromethyl)phenyl]-2-furylmethanol, which is then converted to the corresponding cyclopropanamine derivative through a series of reactions involving cyclopropanation and amination.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressure conditions to facilitate the desired transformations efficiently.

Chemical Reactions Analysis

Types of Reactions

N-({5-[3-(trifluoromethyl)phenyl]furan-2-yl}methyl)cyclopropanamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

N-({5-[3-(trifluoromethyl)phenyl]furan-2-yl}methyl)cyclopropanamine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials and catalysts for various industrial processes.

Mechanism of Action

The mechanism of action of N-({5-[3-(trifluoromethyl)phenyl]furan-2-yl}methyl)cyclopropanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and stability, while the furan and cyclopropanamine moieties contribute to its overall activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-fluorophenyl)-3-(5-(2-(trifluoromethyl)phenyl)-2-furyl)propanamide
  • N-(3,5-bis(trifluoromethyl)phenyl)-N’-(3-(trifluoromethyl)phenyl)urea

Uniqueness

N-({5-[3-(trifluoromethyl)phenyl]furan-2-yl}methyl)cyclopropanamine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and reactivity, while the furan and cyclopropanamine moieties provide additional versatility in its applications.

Properties

Molecular Formula

C15H14F3NO

Molecular Weight

281.27 g/mol

IUPAC Name

N-[[5-[3-(trifluoromethyl)phenyl]furan-2-yl]methyl]cyclopropanamine

InChI

InChI=1S/C15H14F3NO/c16-15(17,18)11-3-1-2-10(8-11)14-7-6-13(20-14)9-19-12-4-5-12/h1-3,6-8,12,19H,4-5,9H2

InChI Key

KHNCYCUXKQPILI-UHFFFAOYSA-N

SMILES

C1CC1NCC2=CC=C(O2)C3=CC(=CC=C3)C(F)(F)F

Canonical SMILES

C1CC1NCC2=CC=C(O2)C3=CC(=CC=C3)C(F)(F)F

Origin of Product

United States

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